(S)-6-(tert-Butyl)chroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-(tert-Butyl)chroman-4-amine is a chemical compound that belongs to the class of chromans Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring The this compound compound is characterized by the presence of a tert-butyl group at the 6th position and an amine group at the 4th position of the chroman ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(tert-Butyl)chroman-4-amine typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde or ketone. This reaction is often catalyzed by an acid or base.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(tert-Butyl)chroman-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
(S)-6-(tert-Butyl)chroman-4-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of drugs targeting specific biological pathways.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of various chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-6-(tert-Butyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity. The chroman ring structure can also participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
(S)-6-(tert-Butyl)chroman-4-amine can be compared with other similar compounds, such as:
(S)-8-(tert-Butyl)chroman-4-amine: This compound has the tert-butyl group at the 8th position instead of the 6th position, leading to different steric and electronic properties.
(S)-6-(tert-Butyl)chroman-4-ol: This compound has a hydroxyl group instead of an amine group at the 4th position, resulting in different reactivity and biological activity.
(S)-6-(tert-Butyl)chroman-4-carboxylic acid: This compound has a carboxylic acid group at the 4th position, which can participate in different types of chemical reactions compared to the amine group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the tert-butyl and amine groups, which confer distinct chemical and biological properties.
Biological Activity
(S)-6-(tert-Butyl)chroman-4-amine is a chiral compound characterized by its unique chroman structure, which features a tert-butyl group at the 6-position and an amine group at the 4-position. This specific configuration is believed to confer distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H19N
- Molecular Weight : 205.30 g/mol
- Chirality : (S)-enantiomer
Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, which could influence mood regulation and cognitive functions. Its structural properties allow it to potentially modulate biological pathways related to these receptors. Further investigations are necessary to elucidate the exact mechanisms of action.
Biological Activities
-
Anticancer Activity
- Initial research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. Similar compounds within the chroman family have shown moderate to high cytotoxicity against leukemia and breast cancer cells, suggesting that this compound could possess comparable properties.
- A study involving chroman derivatives reported IC50 values for related compounds against MOLT-4 cells, indicating potential effectiveness in targeting similar cancer types .
-
Neurotransmitter Interaction
- Interaction studies have suggested that this compound may bind to neurotransmitter receptors, which could be beneficial for conditions related to mood disorders or cognitive decline. The specific binding affinities and resultant biological effects remain to be fully characterized.
- Anti-inflammatory Potential
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | CAS Number | Unique Features | Reported Activity |
---|---|---|---|
(S)-8-(tert-Butyl)chroman-4-amine | 1228553-77-2 | Tert-butyl group at the 8-position | Different biological activity |
(R)-8-(tert-Butyl)chroman-4-amine | 1221444-51-4 | Enantiomeric form | Potentially different activity |
6-(tert-butyl)chroman-4-one | 890839-83-5 | Ketone group instead of an amine | Different reactivity profile |
8-(Isopropyl)chroman-4-amine | 1234567 | Variation in alkyl substitution affecting solubility | Varies based on structural modifications |
Case Studies and Research Findings
- Cytotoxicity Studies : Research has demonstrated that chroman derivatives can induce apoptosis in cancer cells. For instance, derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, with some exhibiting IC50 values as low as 24.4 μM .
- Mechanistic Insights : Studies have begun to explore the molecular docking of this compound with target proteins involved in cancer progression and inflammation, providing insights into its potential therapeutic roles .
- Therapeutic Potential : The compound's unique structure suggests it could be developed into a targeted therapy for conditions such as cancer and mood disorders, although extensive clinical trials are necessary to validate these applications.
Properties
CAS No. |
1228550-43-3 |
---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(4S)-6-tert-butyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-5,8,11H,6-7,14H2,1-3H3/t11-/m0/s1 |
InChI Key |
DDJDIGRZLPYWRP-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCC[C@@H]2N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.